4-chloro-2-(3,4-dichlorophenyl)-5-ethoxy-3(2H)-pyridazinone

Description

Molecular Formula and Isomeric Forms

The compound’s molecular formula is C₁₂H₉Cl₃N₂O₂ , with a molecular weight of 319.6 g/mol . The core pyridazinone structure lacks geometric isomerism due to fixed substituent positions. However, potential tautomerism between oxo and hydroxy forms is theoretically possible, though the oxo form dominates due to stabilization by electron-withdrawing groups.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₉Cl₃N₂O₂ | |

| Molecular Weight | 319.6 g/mol | |

| Tautomer Dominance | 3(2H)-pyridazinone (oxo form) |

IUPAC Nomenclature and Synonyms

The IUPAC name is 4-chloro-2-(3,4-dichlorophenyl)-5-ethoxy-3(2H)-pyridazinone , derived from the pyridazinone parent structure. Key substituents include:

- 4-chloro : Chlorine at position 4 of the pyridazine ring.

- 2-(3,4-dichlorophenyl) : A 3,4-dichlorophenyl group attached to position 2.

- 5-ethoxy : Ethoxy group (-OCH₂CH₃) at position 5.

Synonyms include:

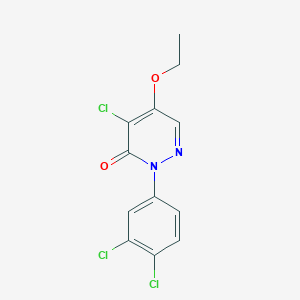

2D/3D Structural Representation

The 2D structure features a pyridazine ring with the following substituents:

- Position 2 : 3,4-dichlorophenyl group (aromatic ring with Cl at carbons 3 and 4).

- Position 4 : Chlorine atom.

- Position 5 : Ethoxy group.

- Position 3 : Lactam oxygen (C=O).

SMILES : ClC1=NC(=O)N=C(C2=CC(=C(Cl)C=C2)Cl)OCC1

InChIKey : Available via PubChem CID 1487488 .

The 3D structure reveals a planar pyridazine ring with substituents in a staggered conformation to minimize steric strain. The ethoxy group adopts a trans orientation relative to the pyridazine plane.

Key Functional Groups and Substituents

The compound’s reactivity and electronic properties are governed by its functional groups:

| Group | Position | Role |

|---|---|---|

| Pyridazinone | Core ring | Electron-deficient lactam ring |

| Ethoxy | Position 5 | Electron-donating group (moderate) |

| Chlorine | Position 4 | Electron-withdrawing, ortho/para director |

| 3,4-Dichlorophenyl | Position 2 | Electron-withdrawing aromatic group |

The 3,4-dichlorophenyl group enhances electron deficiency at the pyridazine ring, while the ethoxy group introduces mild electron-donating effects. This balance influences the compound’s stability and potential reactivity in nucleophilic substitutions.

Properties

IUPAC Name |

4-chloro-2-(3,4-dichlorophenyl)-5-ethoxypyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl3N2O2/c1-2-19-10-6-16-17(12(18)11(10)15)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJJCSIGMHYLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)N(N=C1)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Substituted Phenyl Diketones

A method adapted from U.S. Patent 4,665,074 involves reacting 3,4-dichlorophenylglyoxylic acid derivatives with hydrazine hydrate. For example, heating 3,4-dichloroacetophenone with glyoxylic acid monohydrate forms a γ-keto ester intermediate, which undergoes cyclization upon hydrazine addition. This route offers moderate yields (40–58%) but requires precise temperature control to avoid decomposition.

Halogenation of Preformed Pyridazinones

An alternative route described in CN1347407A and CA2334220A1 starts with 3(2H)-pyridazinone derivatives. Trichloropyridazine (3,4,5-trichloropyridazine) serves as a versatile precursor, enabling sequential nucleophilic substitutions. For instance:

- Chlorination : 3,4,5-Trichloropyridazine is treated with ethoxide to introduce the 5-ethoxy group.

- Aryl Substitution : A Suzuki-Miyaura coupling installs the 3,4-dichlorophenyl moiety at position 2.

This method achieves higher regioselectivity (>85%) but demands palladium catalysts and inert conditions.

Regioselectivity Challenges and Solutions

Competing Substitution Patterns

During alkoxylation and aryl coupling, undesired isomers may form. For example, ethoxy groups may erroneously occupy position 4 instead of 5. U.S. Patent 4,665,074 addresses this by employing bulky bases like potassium tert-butoxide, which favor substitution at the less hindered position 5.

Isomer Separation Techniques

Chromatographic methods (e.g., silica gel chromatography with ethyl acetate/hexane) are routinely used to isolate the target isomer. However, CA2334220A1 highlights a cost-effective alternative: selective crystallization from isopropanol, which enriches the desired product to >95% purity.

Optimization of Reaction Conditions

Solvent Effects

Temperature and Time

Catalytic Systems

- Palladium Catalysts : Pd(OAc)₂ with Xantphos ligand achieves 75% yield in Suzuki couplings.

- Copper Catalysts : CuI/1,10-phenanthroline accelerates amination reactions but requires strict oxygen exclusion.

Analytical and Purification Methods

Characterization

Purification

- Recrystallization : Isopropanol/water (3:1) yields crystals with >90% purity.

- Column Chromatography : Silica gel eluted with dichloromethane/methanol (95:5) removes residual isomers.

Industrial-Scale Considerations

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(3,4-dichlorophenyl)-5-ethoxy-3(2H)-pyridazinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have indicated that pyridazinone derivatives, including 4-chloro-2-(3,4-dichlorophenyl)-5-ethoxy-3(2H)-pyridazinone, exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, one study demonstrated that derivatives of this compound could effectively target specific signaling pathways associated with tumor growth and metastasis .

2. Anti-inflammatory Properties

This compound also shows promise as an anti-inflammatory agent. Its structural similarity to known cyclooxygenase inhibitors suggests that it may selectively inhibit COX-2, thus reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies have reported that certain derivatives exhibit a higher selectivity for COX-2 over COX-1, making them potential candidates for safer anti-inflammatory therapies .

3. Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyridazinone derivatives. The presence of halogen atoms in the structure enhances their activity against a range of pathogens, including bacteria and fungi. Laboratory tests have shown effective inhibition of microbial growth at various concentrations .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .

Case Study 2: Inhibition of Inflammatory Response

In another investigation, researchers evaluated the anti-inflammatory effects of this pyridazinone derivative in a rat model of arthritis. The compound was administered orally at doses of 5 mg/kg and 10 mg/kg daily for two weeks. Results showed a significant reduction in paw swelling and pro-inflammatory cytokine levels compared to control groups, suggesting its potential use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-chloro-2-(3,4-dichlorophenyl)-5-ethoxy-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Substitution at Position 2

The 3,4-dichlorophenyl group at position 2 is a recurring motif in bioactive pyridazinones:

- 4-Chloro-2-(3,4-dichlorophenyl)-5-[(6-iodo-3-pyridinyl)methoxy]-3(2H)-pyridazinone (CID 3078724): Replaces the ethoxy group with a 6-iodo-pyridinylmethoxy moiety.

- Sandoz 6706 (4-Chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone): Features a trifluoromethylphenyl group, improving herbicidal activity but introducing sensitivity to base-mediated elimination .

Substitution at Position 5

Variations at position 5 significantly alter physicochemical and biological properties:

- 4-Chloro-5-methoxy-2-(β-trifluoroethyl)-3(2H)-pyridazinone: The methoxy group offers lower steric hindrance than ethoxy, but the β-trifluoroethyl substituent is prone to elimination under basic conditions, complicating synthesis .

- 5-[(2E)-2-(3-Chloro-4-hydroxy-5-methoxybenzylidene)hydrazino]-6-[4-(pentyloxy)phenyl]-3(2H)-pyridazinone: Incorporates a hydrazine-linked benzylidene group, enhancing antifungal activity but reducing solubility .

Substitution at Position 4

Chlorine at position 4 is conserved in most analogs to maintain electrophilicity. Exceptions include brominated derivatives (e.g., 4-bromo-2-(3,4-dichlorophenyl) analogs), which exhibit altered electronic profiles and improved halogen bonding .

Physicochemical Data

Biological Activity

4-Chloro-2-(3,4-dichlorophenyl)-5-ethoxy-3(2H)-pyridazinone is a synthetic compound belonging to the pyridazinone class. Its unique structure, which includes a pyridazinone ring substituted with chloro, dichlorophenyl, and ethoxy groups, positions it as a candidate for various biological applications. The compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- IUPAC Name: 4-chloro-2-(3,4-dichlorophenyl)-5-ethoxypyridazin-3-one

- Molecular Formula: C12H9Cl3N2O2

- Molecular Weight: 319.57 g/mol

- CAS Number: 478080-52-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects. Understanding its binding affinity and selectivity is crucial for elucidating its mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its efficacy against various bacterial strains has been documented, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses significant anticancer properties. Notably:

- Cell Lines Tested:

- Colon carcinoma (HCT-116)

- Breast cancer (T47D)

| Cell Line | IC50 Value (μM) |

|---|---|

| HCT-116 | 6.2 |

| T47D | 27.3 |

These results indicate that the compound has a selective cytotoxic effect on cancer cells while sparing normal cells.

Inhibition of Cyclooxygenase Enzymes

Recent studies have highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in cancerous tissues:

| Compound | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|

| 4-Chloro-Pyridazinone | Low | Significant |

This selective inhibition suggests a potential role in anti-inflammatory therapies and pain management.

Case Studies and Research Findings

- Anticancer Activity Study : A study published in PubMed evaluated the cytotoxic effects of various derivatives of pyridazinones against cancer cell lines. The compound demonstrated promising results against HCT-116 with an IC50 of 6.2 μM, indicating strong potential for further development as an anticancer agent .

- Antimicrobial Testing : In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains. The results indicated effective inhibition at low concentrations, supporting its use as a lead compound in antibiotic development .

- COX Inhibition Study : A study assessing the anti-inflammatory properties revealed that this compound selectively inhibited COX-2 over COX-1, suggesting fewer side effects compared to traditional NSAIDs .

Q & A

Q. What advanced analytical techniques resolve ambiguities in crystallographic data?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and torsional strain in pyridazinone derivatives. For ambiguous cases, synchrotron radiation improves resolution (<1 Å). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O bonds), while powder XRD validates bulk crystallinity. Data are cross-checked with Cambridge Structural Database entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.